Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate
Overview
Description
Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate is a chemical compound with a cyclohexane ring substituted with a tert-butyl ester and a hydroxymethyl group. This compound is significant in organic synthesis and has various applications in medicinal chemistry, industrial processes, and scientific research.
Mechanism of Action
Target of Action
Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate is a cyclohexanecarboxylic acid compound . It is an important drug intermediate with a wide range of biological activities . .
Result of Action
This compound has potential utility in the antibacterial, anti-inflammatory, and anti-tumor fields . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate typically involves the reaction of cyclohexane-1,3-dicarboxylic acid with di-tert-butyl dicarbonate under alkaline conditions. This reaction produces 3-(tert-butoxycarbonyl)cyclohexanecarboxylic acid, which is then reduced at a controlled temperature to yield the desired compound . The process is advantageous due to the availability of raw materials, low cost, short synthetic route, simple operation, and mild reaction conditions, making it suitable for large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Produces 3-(tert-butoxycarbonyl)cyclohexanecarboxylic acid.
Reduction: Yields tert-butyl 3-(hydroxymethyl)cyclohexanol.
Substitution: Forms various substituted cyclohexanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored as a drug intermediate with potential therapeutic applications.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dicarboxylic acid: A precursor in the synthesis of tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate.
Di-tert-butyl dicarbonate: Used in the synthesis of tert-butyl esters.
Tert-butyl 3-(tert-butoxycarbonyl)cyclohexanecarboxylate: An intermediate in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butyl ester and a hydroxymethyl group on a cyclohexane ring makes it a valuable intermediate in organic synthesis and a compound of interest in various research fields.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)cyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h9-10,13H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYJTECZNCIHEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC(C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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